molecular formula C14H20F3N5O2S B5326958 N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5326958
M. Wt: 379.40 g/mol
InChI Key: OVZCZZCQUVEDHD-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a synthetic organic compound It features a piperidine ring substituted with diethyl groups and a thiadiazole ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperidine derivatives using coupling agents like carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and thiadiazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-diethyl-N~4~-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
  • N~1~,N~1~-diethyl-N~4~-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Uniqueness

N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate or functional material.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N5O2S/c1-3-21(4-2)13(24)22-7-5-9(6-8-22)10(23)18-12-20-19-11(25-12)14(15,16)17/h9H,3-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZCZZCQUVEDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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